molecular formula C12H9N3O2 B7542088 N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide

N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide

Cat. No. B7542088
M. Wt: 227.22 g/mol
InChI Key: TXJBURGYPVDKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide, also known as PBF-509, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide inhibits FAAH by binding to its active site, preventing the breakdown of endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. It has also been studied for its potential use in pain management and appetite regulation. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. However, it also has limitations such as low solubility and poor metabolic stability, which can affect its pharmacokinetics and efficacy in vivo.

Future Directions

There are several future directions for N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide research, including the development of more potent and selective FAAH inhibitors, optimization of its pharmacokinetic properties, and investigation of its therapeutic potential in various diseases. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects.
In conclusion, N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has shown promise in scientific research for its potential therapeutic effects in various diseases. Its inhibition of FAAH and subsequent increase in endocannabinoid levels have been studied for their anti-inflammatory, anti-cancer, and neuroprotective effects. However, further research is needed to fully understand its biochemical and physiological effects and optimize its pharmacokinetic properties for potential therapeutic use.

Synthesis Methods

N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide can be synthesized using a multistep process involving the reaction of 2-aminobenzofuran with pyrazole carboxylic acid followed by coupling with carboxylic acid chloride. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic effects in various diseases such as cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are signaling molecules that play a role in pain sensation, mood, and appetite regulation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have beneficial effects in various diseases.

properties

IUPAC Name

N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-12(15-9-6-13-14-7-9)11-5-8-3-1-2-4-10(8)17-11/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJBURGYPVDKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide

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